molecular formula C16H13ClN2O2S2 B2806886 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922474-12-2

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2806886
CAS RN: 922474-12-2
M. Wt: 364.86
InChI Key: MKTGARXSLILPFL-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as CTTH, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CTTH is a thiazole derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds such as d1, d2, and d3 demonstrated promising antimicrobial effects . Thiazole-based structures often exhibit antibacterial and antifungal properties due to their ability to interfere with lipid biosynthesis in bacteria.

Anticancer Potential

Cancer remains a significant global health challenge, and novel compounds are sought for potential therapeutic use. In the case of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, compounds d6 and d7 showed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These findings suggest that this compound could be explored further as a potential anticancer agent.

Molecular Docking Studies

Computational studies using molecular docking techniques revealed that compounds d1, d2, d3, d6, and d7 have favorable binding scores within the active sites of specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds hold promise as lead candidates for rational drug design . Understanding their binding interactions with relevant receptors is crucial for drug development.

Anti-Inflammatory Properties

While not explicitly studied for this compound, the thiazole nucleus has been associated with anti-inflammatory effects . Further investigations could explore whether N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibits similar properties.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-11-4-2-10(3-5-11)8-15(20)19-16-18-12(9-22-16)13-6-7-14(17)23-13/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTGARXSLILPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

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